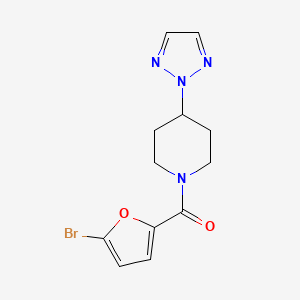

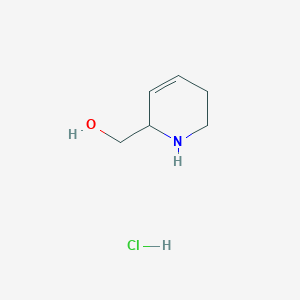

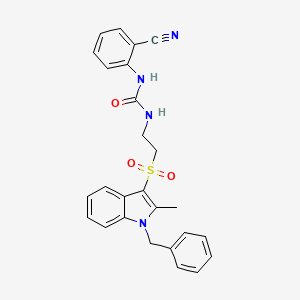

![molecular formula C11H18N4O2S B2444108 2-ciclopropil-N,N-dimetil-4H,5H,6H,7H-pirazolo[1,5-a]pirazina-5-sulfonamida CAS No. 2034418-84-1](/img/structure/B2444108.png)

2-ciclopropil-N,N-dimetil-4H,5H,6H,7H-pirazolo[1,5-a]pirazina-5-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrazine skeleton, with additional groups attached at specific positions. The exact structure would depend on the positions of the cyclopropyl and dimethyl groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring, as well as the cyclopropyl and dimethyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de pirrolopirazina, incluyendo los compuestos , han mostrado una actividad antimicrobiana significativa . Pueden inhibir el crecimiento de varias bacterias y hongos, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos.

Actividad Antiinflamatoria

Estos compuestos también exhiben propiedades antiinflamatorias . Potencialmente, pueden usarse en el tratamiento de diversas enfermedades inflamatorias, incluyendo artritis, asma y enfermedad inflamatoria intestinal.

Actividad Antiviral

Se ha descubierto que algunos derivados de pirrolopirazina poseen propiedades antivirales . Por ejemplo, ciertos derivados han mostrado una excelente actividad anti-VHB (virus de la hepatitis B) .

Actividad Antifúngica

Además de sus propiedades antibacterianas, estos compuestos también poseen actividades antifúngicas . Pueden inhibir el crecimiento de varios hongos, lo cual puede ser útil en el tratamiento de infecciones fúngicas.

Actividad Antioxidante

Los derivados de pirrolopirazina pueden actuar como antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, lo que puede ayudar a prevenir diversas enfermedades relacionadas con el estrés oxidativo.

Actividad Antitumoral

Estos compuestos han mostrado potencial en el tratamiento del cáncer debido a su actividad antitumoral . Pueden inhibir el crecimiento de las células tumorales, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos fármacos contra el cáncer.

Actividad Inhibitoria de la Quinasa

Los derivados de pirrolopirazina han mostrado actividad en la inhibición de la quinasa . Las quinasas son enzimas que desempeñan un papel crucial en varios procesos celulares, y su inhibición puede ser beneficiosa en el tratamiento de diversas enfermedades, incluido el cáncer.

Investigación de Descubrimiento de Fármacos

La estructura de la pirrolopirazina es un andamiaje atractivo para la investigación de descubrimiento de fármacos . Los investigadores pueden modificar esta estructura para diseñar y sintetizar nuevos candidatos para el tratamiento de diversas enfermedades .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopropyl-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUNLYAEPLLWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

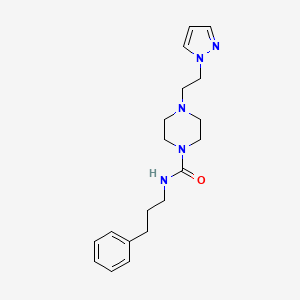

![4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2444041.png)

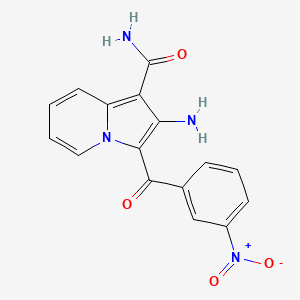

![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)

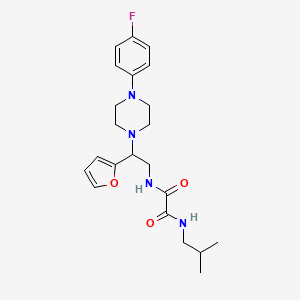

![1-{[1,1'-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2444047.png)